molecular formula C15H11FO2 B6286922 4-Fluoro-2'-methyl-[1,1'-biphenyl]-3,4'-dicarbaldehyde CAS No. 2586126-76-1

4-Fluoro-2'-methyl-[1,1'-biphenyl]-3,4'-dicarbaldehyde

Cat. No.: B6286922
CAS No.: 2586126-76-1
M. Wt: 242.24 g/mol
InChI Key: SMIGOOMOBNIXJL-UHFFFAOYSA-N
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Description

4-Fluoro-2’-methyl-[1,1’-biphenyl]-3,4’-dicarbaldehyde is an aromatic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom at the 4-position, a methyl group at the 2’-position, and two aldehyde groups at the 3 and 4’ positions of the biphenyl structure. The unique arrangement of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2’-methyl-[1,1’-biphenyl]-3,4’-dicarbaldehyde can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2’-methyl-[1,1’-biphenyl]-3,4’-dicarbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Fluoro-2’-methyl-[1,1’-biphenyl]-3,4’-dicarboxylic acid.

    Reduction: 4-Fluoro-2’-methyl-[1,1’-biphenyl]-3,4’-diol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2’-methyl-[1,1’-biphenyl]-3,4’-dicarbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-2’-methyl-[1,1’-biphenyl]-3,4’-dicarbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. Additionally, the fluorine atom can influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2’-methyl-[1,1’-biphenyl]-3,4’-dicarbaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of both fluorine and aldehyde groups allows for versatile chemical modifications and applications in various fields.

Properties

IUPAC Name

4-(4-fluoro-3-formylphenyl)-3-methylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO2/c1-10-6-11(8-17)2-4-14(10)12-3-5-15(16)13(7-12)9-18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIGOOMOBNIXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)C2=CC(=C(C=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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